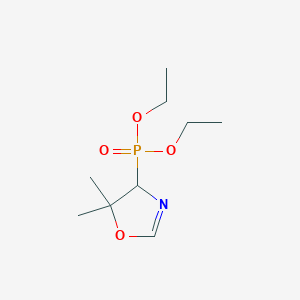
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate is an organophosphorus compound featuring an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate typically involves the reaction of diethyl phosphite with 5,5-dimethyl-4,5-dihydro-1,3-oxazoline under controlled conditions. The reaction is often catalyzed by a base such as sodium methoxide or potassium tert-butoxide, and it is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted oxazoline derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing into its potential use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring can participate in hydrogen bonding and electrostatic interactions, while the phosphonate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Used as a hydrogen source in organocatalytic reductive amination and conjugate reduction.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Formed during the oxidation of 4-substituted Hantsch dihydropyridines.
Diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate: Functions as an antioxidant in polymers.
Uniqueness
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate is unique due to its oxazoline ring, which imparts distinct chemical reactivity and biological activity compared to other phosphonate compounds. Its ability to form stable complexes with metal ions and its potential as a versatile building block in organic synthesis further distinguish it from similar compounds.
Properties
CAS No. |
41004-02-8 |
|---|---|
Molecular Formula |
C9H18NO4P |
Molecular Weight |
235.22 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-5,5-dimethyl-4H-1,3-oxazole |
InChI |
InChI=1S/C9H18NO4P/c1-5-13-15(11,14-6-2)8-9(3,4)12-7-10-8/h7-8H,5-6H2,1-4H3 |
InChI Key |
JHFNNRIZCWIQPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1C(OC=N1)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















